Febuxostat-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

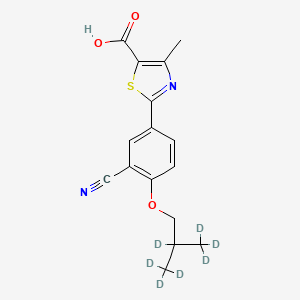

Structure

3D Structure

Properties

Molecular Formula |

C16H16N2O3S |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

2-[3-cyano-4-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)/i1D3,2D3,9D |

InChI Key |

BQSJTQLCZDPROO-SCENNGIESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(COC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C#N)C([2H])([2H])[2H] |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Febuxostat-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Febuxostat-d7, a deuterated analog of the xanthine oxidase inhibitor Febuxostat. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the isotopic labeling of pharmaceuticals.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Febuxostat, where seven hydrogen atoms on the isobutyl side chain have been replaced with deuterium atoms. This isotopic substitution is primarily utilized in pharmacokinetic and metabolic studies as an internal standard for mass spectrometry-based quantification of Febuxostat in biological matrices.

The chemical structure of this compound is depicted below:

IUPAC Name: 2-(3-Cyano-4-(isobutoxy-d7)phenyl)-4-methylthiazole-5-carboxylic acid[1]

Chemical Formula: C₁₆H₉D₇N₂O₃S

Molecular Weight: 323.42 g/mol [1]

The core structure consists of a thiazole carboxylic acid moiety linked to a substituted phenyl ring containing a nitrile group and a deuterated isobutoxy group. The strategic placement of deuterium atoms on the isobutyl chain provides a distinct mass shift, facilitating its use as an internal standard in analytical methods without significantly altering its chemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of Febuxostat and its deuterated analog is presented in Table 1.

| Property | Febuxostat | This compound | Reference |

| Molecular Formula | C₁₆H₁₆N₂O₃S | C₁₆H₉D₇N₂O₃S | [1] |

| Molecular Weight | 316.37 g/mol | 323.42 g/mol | [1] |

| CAS Number | 144060-53-7 | 1285539-74-3 | [1] |

| Appearance | White to off-white crystalline powder | Not explicitly stated, expected to be similar to Febuxostat | |

| Melting Point | 208-210 °C | Not explicitly stated, expected to be similar to Febuxostat | [2] |

| Solubility | Practically insoluble in water, soluble in DMF and DMSO | Not explicitly stated, expected to be similar to Febuxostat |

Synthesis of this compound

The synthesis of this compound involves a multi-step process that largely mirrors the synthesis of Febuxostat, with the key difference being the introduction of the deuterated isobutyl group. The general synthetic strategy involves the preparation of a key intermediate, ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, followed by alkylation with a deuterated isobutyl halide.

Synthetic Pathway

The logical synthetic pathway for this compound is outlined in the diagram below.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound, based on established procedures for the synthesis of Febuxostat.

Step 1: Synthesis of Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (Intermediate C)

This key intermediate can be synthesized from ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate through a formylation reaction followed by conversion of the formyl group to a nitrile.[3][4][5]

-

Materials: Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, hexamethylenetetramine, trifluoroacetic acid, hydroxylamine hydrochloride, formic acid, sodium formate.

-

Procedure:

-

Formylation: To a solution of ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in a suitable solvent such as trifluoroacetic acid, add hexamethylenetetramine. Heat the mixture to reflux. After completion of the reaction, pour the mixture into water to precipitate the formylated product, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Filter and dry the solid.

-

Oximation and Dehydration: Treat the formylated intermediate with hydroxylamine hydrochloride in a mixture of formic acid and sodium formate.[6] This reaction converts the formyl group to a nitrile, yielding ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. The product can be purified by crystallization.

-

Step 2: Synthesis of Isobutyl-d7 Bromide (Reagent E)

The deuterated alkylating agent is prepared from isobutanol-d7.

-

Materials: Isobutanol-d7, hydrobromic acid.

-

Procedure: React isobutanol-d7 with hydrobromic acid, typically with heating, to produce isobutyl-d7 bromide. The product can be purified by distillation.

Step 3: Synthesis of Ethyl 2-(3-cyano-4-(isobutoxy-d7)phenyl)-4-methylthiazole-5-carboxylate (Intermediate F)

This step involves the crucial alkylation of the phenolic hydroxyl group with the deuterated isobutyl bromide.

-

Materials: Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, isobutyl-d7 bromide, potassium carbonate, dimethylformamide (DMF).

-

Procedure:

-

Dissolve ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in DMF.

-

Add potassium carbonate as a base, followed by the addition of isobutyl-d7 bromide.

-

Heat the reaction mixture (e.g., to 75-80 °C) and monitor the reaction progress by a suitable technique like thin-layer chromatography (TLC).[5]

-

Upon completion, cool the reaction mixture and add water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain ethyl 2-(3-cyano-4-(isobutoxy-d7)phenyl)-4-methylthiazole-5-carboxylate.

-

Step 4: Synthesis of this compound (Final Product G)

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

-

Materials: Ethyl 2-(3-cyano-4-(isobutoxy-d7)phenyl)-4-methylthiazole-5-carboxylate, sodium hydroxide, ethanol, water, hydrochloric acid.

-

Procedure:

-

Suspend the ethyl ester in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux until the hydrolysis is complete.

-

Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate this compound.

-

Filter the solid, wash with water, and dry under vacuum. The final product can be further purified by recrystallization.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of Febuxostat, which can be expected to be similar for its deuterated analog.

| Reaction Step | Reactants | Reagents/Solvents | Conditions | Yield | Reference |

| Alkylation | Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, Isobutyl bromide | K₂CO₃, DMF | 75-80 °C, 15 h | ~80% | [5] |

| Hydrolysis | Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | NaOH, Ethanol/Water | Reflux, 4 h | ~90% |

Characterization Data

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the successful incorporation of deuterium atoms.

| Analyte | Parent Ion (m/z) | Product Ion (m/z) | Reference |

| Febuxostat | 317.1 | 261.1 | |

| This compound | 324.2 | 262.1 |

The observed mass shift of +7 amu for the parent and +1 amu for the product ion in this compound compared to Febuxostat confirms the incorporation of seven deuterium atoms in the isobutyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR of Febuxostat: The spectrum would show signals corresponding to the aromatic protons, the methyl group on the thiazole ring, and the protons of the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons).

-

Predicted ¹H NMR of this compound: The signals corresponding to the protons of the isobutyl group would be absent or significantly diminished, confirming the successful deuteration at these positions. The signals for the aromatic protons and the thiazole methyl group would remain unchanged.

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

References

- 1. veeprho.com [veeprho.com]

- 2. nbinno.com [nbinno.com]

- 3. globethesis.com [globethesis.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2015018507A2 - A novel process for the preparation of febuxostat - Google Patents [patents.google.com]

- 6. 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid pyridine solvate - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Febuxostat-d7.

An In-depth Technical Guide to the Physical and Chemical Properties of Febuxostat-d7

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated analog of the xanthine oxidase inhibitor, Febuxostat. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for analytical and pharmacokinetic studies.

Introduction

This compound is a stable isotope-labeled version of Febuxostat, a potent, non-purine selective inhibitor of xanthine oxidase.[1][2] By inhibiting this key enzyme in the purine metabolism pathway, Febuxostat reduces the production of uric acid from hypoxanthine and xanthine.[3][4][5] this compound serves as an ideal internal standard for bioanalytical and pharmacokinetic research, particularly in studies involving mass spectrometry and liquid chromatography, where it allows for precise quantification of Febuxostat in biological samples.[6][7][8] The deuterium labeling enhances its utility in these applications without significantly altering its chemical behavior.

Physical and Chemical Properties

The core physical and chemical characteristics of this compound are summarized below. Data for the unlabeled parent compound, Febuxostat, are included for comparison where relevant.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(3-Cyano-4-(2-(methyl-d3)propoxy-2,3,3,3-d4)phenyl)-4-methylthiazole-5-carboxylic acid | [6] |

| Synonyms | 2-[3-Cyano-4-(2-methylpropoxyphenyl]-4-methyl-5-thiazolecarboxylic Acid-d7; TEI 6720-d7; TMX 67-d7 | [6][9] |

| CAS Number | 1285539-74-3 | [6][9][10][11] |

| Molecular Formula | C₁₆H₉D₇N₂O₃S | [9][12][13] |

| Molecular Weight | 323.42 g/mol | [6][9][12] |

| Appearance | Off-White Solid | [14] |

| Storage | Store at refrigerator (2-8°C) for long-term storage | [10] |

Table 2: Physicochemical Data of this compound and Febuxostat

| Property | This compound | Febuxostat (Parent Compound) | Reference |

| Melting Point | 195-197°C (decomposes) | 238-239°C (decomposes) | [11] |

| Solubility | Not explicitly detailed, but expected to be similar to Febuxostat. | Practically insoluble: Water[15] Slightly soluble: Methanol[15] Sparingly soluble: Ethanol[15] Freely soluble: N,N-dimethylformamide[15] Soluble in: DMSO (~10 mg/ml), DMF (~30 mg/ml)[16] | |

| pKa | Not available | 3.3 | [15] |

| LogD (pH 7.0) | Not available | 1.6 | [15] |

A study on Febuxostat solubility in various mono solvents at different temperatures showed the highest mole fraction solubility in PEG-400 and the lowest in water.[17] The solubility of Febuxostat is pH-dependent, being practically insoluble in solutions with a pH range of 2.0 to 6.0.[15]

Mechanism of Action: Xanthine Oxidase Inhibition

Febuxostat exerts its therapeutic effect by inhibiting xanthine oxidase, a critical enzyme in the terminal steps of purine degradation.[5] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[18] Febuxostat is a non-competitive inhibitor that blocks the molybdenum pterin center, the active site of xanthine oxidase, inhibiting both its oxidized and reduced forms.[1] This high selectivity and potency distinguish it from older inhibitors like allopurinol.[19][20]

Caption: Mechanism of action of Febuxostat in the purine metabolism pathway.

Experimental Protocols

Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A validated RP-HPLC method is crucial for determining the purity of this compound and for quantifying Febuxostat in various samples.

-

Objective: To separate and quantify this compound from its impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 column, such as Inertsil C18 (150 x 4.6 mm, 3.0 µm), is commonly used.[21]

-

Mobile Phase: A typical mobile phase consists of a mixture of an acidic buffer (e.g., 0.1% orthophosphoric acid or 10 mM ammonium acetate, pH 4.0) and an organic solvent mixture (e.g., acetonitrile and methanol).[21][22]

-

Flow Rate: A flow rate of 1.0 to 1.2 mL/min is generally applied.[21][22]

-

Detection: UV detection is performed at a wavelength where Febuxostat shows maximum absorbance, such as 275 nm or 315 nm.[22][23]

-

Procedure:

-

Prepare standard solutions of this compound at known concentrations.

-

Prepare the sample solution by dissolving the material in a suitable solvent.

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and determine the retention time and peak area.

-

Quantify the amount of this compound and any impurities by comparing the peak areas to the standard curve.

-

-

Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[22][24]

Bioanalytical Workflow using LC-MS/MS with this compound as Internal Standard

This compound is primarily used as an internal standard (IS) for the accurate quantification of Febuxostat in biological matrices like plasma.

-

Objective: To determine the concentration of Febuxostat in plasma samples from a pharmacokinetic study.

-

Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).

-

Sample Preparation (Liquid-Liquid Extraction):

-

Aliquot a known volume of plasma sample (e.g., 200 µL).

-

Add a precise amount of this compound solution (the internal standard).

-

Add a protein precipitation agent (e.g., acetonitrile) and/or an extraction solvent (e.g., ethyl acetate).

-

Vortex to mix and centrifuge to separate the layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC Separation: Use an appropriate C18 column (e.g., Zorbax SB C18, 4.6 x 50 mm, 5 µm) and a mobile phase gradient to achieve chromatographic separation.[7]

-

MS/MS Detection:

-

Utilize electrospray ionization (ESI) in positive mode.

-

Monitor specific mass transitions (parent ion → product ion) for both Febuxostat and this compound. For example, a transition for Febuxostat could be m/z 316.95 → 260.95.[7] The transitions for this compound will be shifted by +7 Da.

-

Develop a calibration curve by analyzing plasma standards with known concentrations of Febuxostat and a fixed concentration of this compound.

-

Calculate the concentration of Febuxostat in the unknown samples based on the peak area ratio of the analyte to the internal standard.

-

Caption: Bioanalytical workflow for quantifying Febuxostat using this compound as an internal standard.

Stability Studies

Stability-indicating methods are essential to ensure that the analytical procedure can accurately measure the active ingredient without interference from degradation products.

-

Forced Degradation: Subject Febuxostat to stress conditions such as acid (1M HCl), base (1M NaOH), oxidation (e.g., 25% H₂O₂), heat, and photolysis (UV light).[23][25]

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (as described in 4.1).

-

Evaluation: The method is considered stability-indicating if the degradation products are well-resolved from the main Febuxostat peak, demonstrating specificity. Studies show Febuxostat degrades under acidic, alkaline, and oxidative conditions but is relatively stable under photolytic conditions.[23]

Spectral Data

The structural identity of this compound is confirmed through various spectroscopic techniques. The data for the parent compound are well-established and serve as a reference.

-

Mass Spectrometry (MS): In mass spectrometry, this compound will exhibit a molecular ion peak [M+H]⁺ at an m/z value approximately 7 units higher than that of unlabeled Febuxostat (m/z ~317.1 for Febuxostat vs. m/z ~324.1 for this compound).[8][19] The fragmentation pattern will also show corresponding mass shifts for fragments containing the deuterium labels.

-

Infrared (IR) Spectroscopy: The IR spectrum of Febuxostat shows characteristic peaks for functional groups such as C≡N (nitrile), C=O (carboxylic acid), and aromatic rings.[21][26] The spectrum of this compound would be very similar, with potential subtle shifts in the C-D stretching region compared to the C-H stretching region of the parent compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound will show a significant reduction or absence of signals corresponding to the seven protons that have been replaced by deuterium atoms in the isobutoxy group.

-

¹³C NMR: The carbon NMR spectrum will be largely similar to that of Febuxostat, although carbons directly bonded to deuterium may show triplet splitting (due to the spin I=1 of deuterium) and a slight upfield shift.[27]

-

This guide provides foundational technical information for the effective use of this compound in a research and development setting. For specific applications, further method development and validation are recommended.

References

- 1. Febuxostat - Wikipedia [en.wikipedia.org]

- 2. Febuxostat | 144060-53-7 [chemicalbook.com]

- 3. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. veeprho.com [veeprho.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

- 10. clearsynth.com [clearsynth.com]

- 11. This compound | 1285539-74-3 [chemicalbook.com]

- 12. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 13. This compound [sincopharmachem.com]

- 14. This compound | CymitQuimica [cymitquimica.com]

- 15. tga.gov.au [tga.gov.au]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. mdpi.com [mdpi.com]

- 18. What is the mechanism of Febuxostat? [synapse.patsnap.com]

- 19. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. droracle.ai [droracle.ai]

- 21. pharmtech.com [pharmtech.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of Febuxostat and the Role of its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, a critical enzyme in the purine metabolism pathway responsible for the production of uric acid. Elevated levels of uric acid, a condition known as hyperuricemia, are a precursor to gout, a painful inflammatory arthritis. This technical guide provides a comprehensive overview of the mechanism of action of febuxostat, its pharmacokinetic and pharmacodynamic properties, and clinical efficacy. Furthermore, this guide explores the role and theoretical potential of its deuterated analog, a concept of growing interest in drug development for enhancing pharmacokinetic profiles. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are provided to support researchers and drug development professionals in their understanding and application of this important therapeutic agent.

Mechanism of Action of Febuxostat

Febuxostat exerts its therapeutic effect by potently and selectively inhibiting xanthine oxidase.[1][2] Unlike allopurinol, the traditional purine analog inhibitor, febuxostat is a non-purine agent, which contributes to its high selectivity.[3]

2.1 The Uric Acid Synthesis Pathway

Uric acid is the final oxidation product of purine metabolism in humans. The process begins with the breakdown of purines into hypoxanthine, which is then oxidized to xanthine, and subsequently to uric acid. Both of these final two steps are catalyzed by the enzyme xanthine oxidase.

2.2 Inhibition of Xanthine Oxidase by Febuxostat

Febuxostat functions as a non-competitive inhibitor by binding with high affinity to a channel in the molybdenum-pterin center, which is the active site of xanthine oxidase.[4][5] This binding action blocks the enzyme's activity, preventing it from catalyzing the oxidation of hypoxanthine and xanthine. A key feature of febuxostat is its ability to inhibit both the oxidized and reduced forms of xanthine oxidase, leading to a sustained reduction in uric acid production.[4][6] This potent and selective inhibition of xanthine oxidase results in a dose-dependent decrease in serum uric acid levels.[5][7]

The Role of Deuterated Febuxostat

3.1 The Concept of Deuteration in Drug Development

Deuteration is the process of replacing one or more hydrogen atoms in a drug molecule with its heavier isotope, deuterium. This substitution can significantly alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism. This is known as the kinetic isotope effect. By strategically replacing hydrogens at sites of metabolic oxidation, the rate of metabolism can be slowed, potentially leading to:

-

Improved Pharmacokinetic Profile: A slower rate of metabolism can result in a longer drug half-life, reduced peak-to-trough plasma concentration variability, and increased overall drug exposure (AUC).

-

Reduced Metabolite-Associated Toxicity: If a drug's toxicity is linked to a specific metabolite, slowing its formation through deuteration could improve the drug's safety profile.

-

More Consistent Dosing: A more predictable pharmacokinetic profile may allow for less frequent dosing and a more uniform therapeutic effect.

3.2 Deuterated Febuxostat: Current Applications

Currently, deuterated analogs of febuxostat, such as Febuxostat-d7 and Febuxostat-d9, are commercially available and primarily utilized as internal standards for the quantification of febuxostat in biological samples using mass spectrometry-based methods.[1][4] Their well-defined mass difference from the parent compound allows for precise and accurate measurement in research and clinical settings.

3.3 Therapeutic Potential of a Deuterated Febuxostat Analog

While there is no publicly available information on a deuterated febuxostat analog in clinical development for therapeutic use, the principles of deuteration suggest a potential for an improved pharmacological profile. Febuxostat is metabolized in the liver by both cytochrome P450 (CYP) enzymes (CYP1A2, CYP2C8, and CYP2C9) and UDP-glucuronosyltransferase (UGT) enzymes.[7] Deuteration at specific metabolically active sites could potentially slow down its metabolism, leading to a longer half-life and more consistent plasma concentrations. This could translate to a more sustained reduction in uric acid levels and potentially allow for lower or less frequent dosing.

Quantitative Data

The following tables summarize key quantitative data for febuxostat.

Table 1: Pharmacodynamic Properties of Febuxostat

| Parameter | Value | Reference |

| IC50 (Xanthine Oxidase) | 1.8 nM | [8] |

| Ki (Xanthine Oxidase) | 0.6 nM | [8] |

Table 2: Pharmacokinetic Properties of Febuxostat (Healthy Subjects)

| Parameter | 40 mg Dose | 80 mg Dose | Reference |

| Cmax (mcg/mL) | 1.6 ± 0.6 | 2.6 ± 1.7 | [7] |

| Tmax (hours) | 1.0 - 1.5 | 1.0 - 1.5 | [7] |

| AUC (mcg·h/mL) | 7.5 ± 2.6 | 12.3 ± 5.0 | [9] |

| Half-life (hours) | ~5 - 8 | ~5 - 8 | [9] |

| Oral Bioavailability | ~84% | ~84% | [7] |

Table 3: Clinical Efficacy of Febuxostat in Patients with Gout (CONFIRMS Trial)

| Outcome | Febuxostat 40 mg | Febuxostat 80 mg | Allopurinol 300/200 mg | Reference |

| Patients Achieving sUA <6.0 mg/dL | 45% | 67% | 42% | [10] |

| Patients with Renal Impairment Achieving sUA <6.0 mg/dL | 50% | 72% | 42% | [10] |

Experimental Protocols

5.1 In Vitro Xanthine Oxidase Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of a compound against xanthine oxidase.

Principle: The assay measures the production of uric acid from the substrate xanthine by xanthine oxidase. The increase in absorbance at 295 nm due to the formation of uric acid is monitored spectrophotometrically. The inhibitory effect of a test compound is determined by comparing the rate of uric acid formation in the presence and absence of the inhibitor.

Materials:

-

Xanthine oxidase from bovine milk

-

Xanthine

-

Febuxostat (as a positive control)

-

Test compound

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of xanthine in a suitable solvent (e.g., 1 M NaOH) and dilute to the working concentration in phosphate buffer.

-

Prepare stock solutions of febuxostat and the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound at various concentrations (or febuxostat as a positive control)

-

Xanthine oxidase solution

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the xanthine substrate solution to each well.

-

Immediately measure the absorbance at 295 nm at regular intervals for a set period (e.g., 10-30 minutes).

-

Calculate the rate of uric acid formation (the change in absorbance per unit of time).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

5.2 Clinical Trial Protocol for Efficacy of Febuxostat in Gout

This protocol outlines a typical design for a clinical trial to evaluate the efficacy of febuxostat in lowering serum uric acid in patients with gout.

Study Design: A multicenter, randomized, double-blind, placebo-controlled or active-comparator (e.g., allopurinol) controlled study.

Patient Population: Adult patients with a diagnosis of gout and hyperuricemia (e.g., serum uric acid ≥ 8.0 mg/dL).

Treatment:

-

Test Arm: Febuxostat at one or more doses (e.g., 40 mg, 80 mg) administered orally once daily.

-

Control Arm: Placebo or allopurinol (e.g., 300 mg) administered orally once daily.

-

Duration: Typically 6 to 12 months.

Primary Endpoint: The proportion of patients who achieve a target serum uric acid level (e.g., < 6.0 mg/dL) at the final study visit.

Secondary Endpoints:

-

Mean percentage change in serum uric acid from baseline.

-

Incidence of gout flares.

-

Change in tophus size (if present).

-

Safety and tolerability assessments.

Procedures:

-

Screening: Assess potential participants for eligibility based on inclusion and exclusion criteria.

-

Randomization: Eligible patients are randomly assigned to a treatment group.

-

Treatment Period: Patients receive the assigned study medication for the duration of the trial.

-

Study Visits: Regular visits (e.g., monthly) for clinical assessments, blood sampling for serum uric acid measurement, and recording of adverse events.

-

Data Analysis: Statistical analysis is performed to compare the primary and secondary endpoints between the treatment groups.

Conclusion

Febuxostat is a highly effective and selective inhibitor of xanthine oxidase, offering a valuable therapeutic option for the management of hyperuricemia in patients with gout. Its mechanism of action, centered on the non-competitive blockade of the enzyme's active site, leads to a significant and sustained reduction in serum uric acid levels. While the therapeutic application of a deuterated febuxostat analog remains a theoretical concept, the principles of deuteration offer a promising avenue for the development of next-generation urate-lowering therapies with potentially enhanced pharmacokinetic profiles. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

- 1. 3hbiomedical.com [3hbiomedical.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Evidence review for optimum frequency of monitoring - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. Efficacy and Safety of Febuxostat in Patients with Hyperuricemia and Gout - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xanthine Oxidase Activity Assay Kit (ab102522) | Abcam [abcam.com]

- 7. Population pharmacokinetic analysis of febuxostat with high focus on absorption kinetics and food effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biocompare.com [biocompare.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Efficacy and Safety of Febuxostat Extended and Immediate Release in Patients With Gout and Renal Impairment: A Phase III Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Febuxostat-d7: Commercial Availability and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Febuxostat-d7, a deuterated analog of the xanthine oxidase inhibitor Febuxostat. This document outlines its commercial availability from various suppliers, presents key quantitative data, and details its primary application as an internal standard in bioanalytical methods. The information herein is intended to support research, development, and analytical activities involving Febuxostat.

Commercial Suppliers and Availability of this compound

This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds and analytical standards. The following table summarizes the quantitative data available from a selection of these suppliers. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Availability |

| CLEARSYNTH | 1285539-74-3 | C₁₆H₉D₇N₂O₃S | 323.4 | Not Specified | 1 Week |

| MedChemExpress | 1285539-74-3 | C₁₆H₉D₇N₂O₃S | 323.42 | ≥98.0% | In Stock |

| Simson Pharma Limited | 1285539-74-3 | C₁₆H₉D₇N₂O₃S | 323.42 | Not Specified | In Stock |

| Clinivex | 1285539-74-3 | C₁₆H₉D₇N₂O₃S | 323.42 | Not Specified | In Stock |

| Sinco Pharmachem Inc. | 1285539-74-3 | C₁₆H₉D₇N₂O₃S | 323.42 | Not Specified | In Stock |

| Pharmaffiliates | 1285539-74-3 | C₁₆H₉D₇N₂O₃S | 323.42 | Not Specified | In Stock |

Mechanism of Action: Xanthine Oxidase Inhibition

Febuxostat, and by extension its deuterated analog, functions as a potent and selective inhibitor of xanthine oxidase. This enzyme plays a crucial role in the purine metabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By blocking this enzyme, Febuxostat reduces the production of uric acid in the body. This mechanism is central to its therapeutic effect in managing hyperuricemia and gout.[1][2]

Experimental Protocol: Bioanalytical Method for Febuxostat Quantification

This compound is predominantly utilized as an internal standard (IS) in the quantification of Febuxostat in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative experimental protocol synthesized from published bioanalytical methods.

Materials and Reagents

-

Febuxostat reference standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Febuxostat and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Febuxostat by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the stock solution with the same diluent.

Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

-

Vortex the mixture for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions:

-

Febuxostat: m/z 317.1 → 261.1

-

This compound: m/z 324.1 → 262.1

-

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the bioanalytical method validation using an internal standard and a potential synthetic pathway for this compound.

The synthesis of this compound would likely follow a similar pathway to that of unlabeled Febuxostat, utilizing a deuterated starting material. A plausible route involves the use of deuterated isobutyraldehyde or a related deuterated isobutyl-containing synthon.

This guide provides a foundational understanding of this compound for research and drug development professionals. For specific applications and regulatory compliance, it is essential to consult the detailed product information from the suppliers and relevant scientific literature.

References

Febuxostat-d7 CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Febuxostat-d7, a deuterated analog of the xanthine oxidase inhibitor Febuxostat. This document details its core properties, its critical role in analytical methodologies, and the biochemical pathways associated with its parent compound.

Core Properties of this compound

This compound is an isotopically labeled version of Febuxostat, where seven hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of Febuxostat in biological matrices, ensuring accuracy and precision in pharmacokinetic and bioequivalence studies.

| Property | Value |

| CAS Number | 1285539-74-3 |

| Molecular Formula | C₁₆H₉D₇N₂O₃S |

| Molecular Weight | 323.42 g/mol |

| Synonyms | 2-[3-Cyano-4-(2-methylpropoxyphenyl]-4-methyl-5-thiazolecarboxylic Acid-d7, TEI 6720-d7, TMX 67-d7 |

Mechanism of Action of Febuxostat

Febuxostat, the parent compound of this compound, is a potent, non-purine selective inhibitor of xanthine oxidase.[1][2] This enzyme plays a crucial role in the metabolic pathway of purines, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] By inhibiting xanthine oxidase, Febuxostat effectively reduces the production of uric acid in the body.[1][3] This mechanism of action is central to its therapeutic use in managing hyperuricemia and gout.[3]

Mechanism of Action of Febuxostat

Experimental Protocols: Quantification of Febuxostat using this compound

This compound is essential for the accurate quantification of Febuxostat in biological samples, typically human plasma, through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Liquid-Liquid Extraction[4]

-

To a 250 µL aliquot of human plasma, add 25 µL of the this compound internal standard working solution (e.g., 10.0 µg/mL).

-

Add 100 µL of 0.1% formic acid and vortex for 10 seconds.

-

Perform liquid-liquid extraction by adding 2.0 mL of methyl tertiary butyl ether and vortexing for 10 minutes.[4]

-

Centrifuge the samples at 4000 rpm for 5 minutes at 20°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 1000 µL of the mobile phase.[4]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions[4][5]

| Parameter | Condition |

| Chromatographic Column | Ascentis Express C18 (50 x 4.6 mm, 3.5 µm) or equivalent[4] |

| Mobile Phase | 10 mM Ammonium formate: Acetonitrile (20:80 v/v)[4] |

| Flow Rate | 0.8 mL/min[4] |

| Column Temperature | 40°C[4] |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Febuxostat) | m/z 317.1 → 261.1[4][5] |

| MRM Transition (this compound) | m/z 324.2 → 262.1[4][5] |

The following diagram illustrates the general workflow for the quantification of Febuxostat in a pharmacokinetic study.

Experimental Workflow for Pharmacokinetic Analysis

Pharmacokinetic Properties of Febuxostat

Understanding the pharmacokinetics of Febuxostat is crucial for its clinical application. Following oral administration, Febuxostat is rapidly absorbed, reaching maximum plasma concentrations in approximately 1 to 1.5 hours.[4] It is extensively metabolized in the liver, primarily through oxidation and glucuronidation.[2] The apparent mean terminal elimination half-life is between 5 to 8 hours.[4] The plasma protein binding of Febuxostat is high, at approximately 99.2%.[4]

This technical guide provides foundational information for researchers and professionals working with Febuxostat and its deuterated analog. The use of this compound as an internal standard is a critical component in the robust and reliable bioanalysis required for drug development and clinical research.

References

- 1. What is the mechanism of Febuxostat? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Handling and Storage of Febuxostat-d7: A Technical Guide

For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount. This technical guide provides a comprehensive overview of the recommended storage and handling procedures for Febuxostat-d7, a deuterated analog of Febuxostat, which is crucial for its role as an internal standard in pharmacokinetic and metabolic studies.

This compound, with its stable isotope label, offers a high degree of accuracy in mass spectrometry-based quantification. However, its stability and, consequently, its reliability, are intrinsically linked to proper storage and handling. This document outlines the critical parameters for maintaining the quality of this compound, from long-term storage to solution preparation.

Recommended Storage Conditions

The stability of this compound is dependent on temperature and its physical state (solid powder vs. solution). The following table summarizes the recommended storage conditions based on information from various suppliers and general best practices for deuterated compounds.

| Physical State | Storage Temperature | Duration | Notes |

| Solid (Powder) | 2°C to 8°C | Long-term | Recommended for routine long-term storage of the neat compound. |

| Solid (Powder) | -20°C | Extended | Suitable for longer-term archival storage. |

| In Solvent | -80°C | Up to 6 months | For stock solutions to minimize degradation. |

| In Solvent | -20°C | Up to 1 month | For working solutions; use within a shorter timeframe is advised. |

It is crucial to refer to the Certificate of Analysis (CoA) for lot-specific storage recommendations provided by the manufacturer.

Experimental Protocols: General Methodologies

While specific experimental protocols for this compound stability are not widely published, the following are general methodologies for assessing the stability of deuterated internal standards:

Long-Term Stability Study:

-

Store aliquots of this compound powder at the recommended long-term storage temperature (e.g., 2-8°C) and at accelerated conditions (e.g., 25°C/60% RH).

-

At specified time points (e.g., 0, 3, 6, 9, 12, 24 months), analyze the purity and identity of the compound using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

-

Compare the results against the initial analysis to determine any degradation.

Freeze-Thaw Stability Study:

-

Prepare a stock solution of this compound in a relevant solvent (e.g., DMSO, Methanol).

-

Subject the solution to multiple freeze-thaw cycles (e.g., from -20°C or -80°C to room temperature).

-

After a predetermined number of cycles (e.g., 3, 5), analyze the solution by LC-MS to check for degradation.

Solution Stability Study:

-

Prepare solutions of this compound in the intended analytical solvent.

-

Store the solutions at various temperatures (e.g., room temperature, 4°C).

-

Analyze the solutions at different time intervals to determine the stability of the analyte in solution.

Core Handling Principles

Proper handling is critical to prevent contamination and degradation of this compound. Researchers should adhere to the following guidelines:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling the compound.

-

Hygroscopic Nature: While specific data for this compound is not available, many organic compounds are hygroscopic. It is good practice to handle the solid powder in a dry, controlled environment (e.g., a glove box) to minimize moisture absorption.

-

Light Sensitivity: Protect the compound from direct light. Store it in amber vials or light-blocking containers.

-

Solution Preparation: When preparing solutions, use high-purity solvents. Ensure the compound is fully dissolved. Sonication may be used to aid dissolution if necessary. For in-vivo experiments, it is recommended to prepare fresh solutions and use them on the same day.

-

Disposal: Dispose of any unused material and waste in accordance with local, state, and federal regulations.

Logical Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the storage and handling of this compound, from receiving the compound to its use in experiments.

By adhering to these storage and handling recommendations, researchers can ensure the integrity and reliability of this compound as an internal standard, leading to more accurate and reproducible experimental results.

Methodological & Application

Application Note: High-Throughput Quantification of Febuxostat in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of Febuxostat in biological matrices.

Introduction:

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, prescribed for the chronic management of hyperuricemia in patients with gout. To support pharmacokinetic and bioequivalence studies, a robust and sensitive analytical method for the quantification of Febuxostat in human plasma is essential. This application note details a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Febuxostat, utilizing its deuterated analog, Febuxostat-d7, as the internal standard (IS). The described protocol offers high sensitivity, specificity, and throughput.

Experimental Workflow:

The overall experimental process, from sample receipt to data analysis, is outlined in the workflow diagram below. This visual guide provides a step-by-step overview of the analytical procedure.

Caption: Experimental workflow for the LC-MS/MS analysis of Febuxostat.

Experimental Protocols

Materials and Reagents

-

Febuxostat and this compound reference standards

-

HPLC-grade acetonitrile, methanol, and methyl tertiary butyl ether (MTBE)

-

Ammonium formate and formic acid (LC-MS grade)

-

Human plasma (K2-EDTA as anticoagulant)

-

Milli-Q or equivalent purified water

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Febuxostat and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Febuxostat stock solution with a 50:50 mixture of acetonitrile and water to create working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with a 50:50 acetonitrile/water mixture to a final concentration of 100 ng/mL.

Sample Preparation

This protocol outlines a liquid-liquid extraction (LLE) method, which generally provides a cleaner extract compared to protein precipitation.[1]

-

Pipette 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank matrix samples.

-

Vortex briefly for approximately 10 seconds.

-

Add 1 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.[1]

-

Vortex the tubes for 10 minutes to ensure thorough mixing.

-

Centrifuge the samples at 4000 rpm for 5 minutes at 20°C.[1]

-

Carefully transfer the upper organic layer to a new set of tubes.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 500 µL of the mobile phase (e.g., 80:20 acetonitrile:10 mM ammonium formate).[1]

-

Vortex briefly and transfer the solution to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Febuxostat and this compound.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | Ascentis Express C18 (50 x 4.6 mm, 3.5 µm)[1] |

| Mobile Phase | A: 10 mM Ammonium Formate in WaterB: Acetonitrile[1] |

| Composition | 20:80 (A:B)[1] |

| Flow Rate | 0.8 mL/min[1] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Autosampler Temp. | 15°C[2] |

| Run Time | ~5 minutes[3] |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Mass Spectrometer | SCIEX API 4000 or equivalent |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Scan Type | Multiple Reaction Monitoring (MRM)[1] |

| Curtain Gas (CUR) | 20 psi |

| Collision Gas (CAD) | 6 psi |

| IonSpray Voltage (IS) | 5500 V |

| Temperature (TEM) | 500 °C |

Table 3: MRM Transitions and Compound-Specific Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| Febuxostat | 317.1[1][3] | 261.1[1][3] | 45 V | 25 V |

| This compound | 324.2[1][3] | 262.1[1][3] | 45 V | 25 V |

Method Validation Summary

A summary of the typical validation parameters for this method is presented below. These values are indicative and should be established in the laboratory performing the analysis.

Table 4: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1.00 - 8000.00 ng/mL[1] |

| Correlation Coefficient (r²) | ≥ 0.995[1][2] |

| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL[1] |

| Intra-day Precision (%RSD) | < 15% (2.64% to 3.88%)[1] |

| Inter-day Precision (%RSD) | < 15% (2.76% to 8.44%)[1] |

| Accuracy | 85-115% (97.33% to 103.19%)[1] |

| Mean Extraction Recovery | > 80%[4] |

Logical Relationship of Method Components:

The following diagram illustrates the relationship between the key components of the analytical method.

Caption: Relationship between key analytical method components.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Febuxostat in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. This method is well-suited for high-throughput analysis in clinical and research settings, supporting pharmacokinetic assessments and other drug development activities.

References

- 1. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Quantification of Febuxostat in Human Plasma by LC-MS/MS with Febuxostat-d7 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and validated method for the quantitative analysis of febuxostat in human plasma using a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. The method employs febuxostat-d7 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This robust method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of febuxostat.

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, an enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[1][2] By blocking this pathway, febuxostat effectively reduces the production of uric acid in the body and is therefore used for the management of hyperuricemia in patients with gout.[1][3] Accurate and reliable quantification of febuxostat in human plasma is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy.

This application note describes a highly sensitive LC-MS/MS method for the determination of febuxostat in human plasma, utilizing this compound as the internal standard to correct for matrix effects and variations in sample processing.

Mechanism of Action of Febuxostat

Febuxostat's therapeutic effect is achieved by selectively inhibiting the enzyme xanthine oxidase. This enzyme plays a critical role in the metabolic pathway of purines, specifically in the final two steps of uric acid synthesis. By inhibiting xanthine oxidase, febuxostat reduces the overall production of uric acid in the body.[1][2]

Figure 1: Mechanism of action of Febuxostat.

Experimental Protocols

Materials and Reagents

-

Febuxostat reference standard

-

This compound internal standard (IS)

-

HPLC-grade acetonitrile and methanol

-

Ammonium formate

-

Formic acid

-

Diethyl ether

-

Human plasma (with anticoagulant)

-

Deionized water

Stock and Working Solutions

-

Febuxostat Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of febuxostat in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the febuxostat stock solution with a methanol/water mixture to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound by diluting the stock solution.

Sample Preparation (Liquid-Liquid Extraction)

A liquid-liquid extraction method is employed for the extraction of febuxostat and this compound from human plasma.[4][5]

Figure 2: Sample preparation workflow.

-

Pipette 100 µL of human plasma into a microcentrifuge tube.[4]

-

Add the this compound internal standard solution and vortex briefly.

-

Add diethyl ether as the extraction solvent and vortex thoroughly.[4]

-

Centrifuge the samples to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

Liquid Chromatography

| Parameter | Condition |

| Column | Zorbax C18 or Ascentis Express C18 (50 x 4.6 mm, 3.5 µm)[4][5] |

| Mobile Phase | Acetonitrile and 5 mM or 10 mM ammonium formate (e.g., 60:40 or 80:20 v/v)[4][5] |

| Flow Rate | 0.5 - 0.8 mL/min[4][5] |

| Column Temperature | 40°C[5] |

| Injection Volume | 5 µL[5] |

Mass Spectrometry

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Febuxostat Transition | m/z 317.1 → 261.1[4][5] |

| This compound Transition | m/z 324.2 → 262.1[4][5] |

| Source Temperature | 500°C[5] |

| Ion Spray Voltage | 5500 V[5] |

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of febuxostat in human plasma.

Table 1: Linearity and Sensitivity

| Parameter | Value | Reference |

| Linearity Range | 1 - 8000 ng/mL | [5][6] |

| Correlation Coefficient (r²) | > 0.99 | [4] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [4] |

Table 2: Precision and Accuracy

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| Low | 1.29 - 9.19 | 2.85 - 7.69 | 97.33 - 103.19 | [4][5][6] |

| Medium | 1.29 - 9.19 | 2.85 - 7.69 | 97.33 - 103.19 | [4][5][6] |

| High | 1.29 - 9.19 | 2.85 - 7.69 | 97.33 - 103.19 | [4][5][6] |

Table 3: Recovery and Matrix Effect

| Analyte | Mean Extraction Recovery (%) | Matrix Effect | Reference |

| Febuxostat | > 85 | Not significant | [7] |

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of febuxostat in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and reproducibility. The detailed protocols for sample preparation and instrument parameters, along with the summarized validation data, demonstrate the suitability of this method for high-throughput analysis in clinical and research settings.

References

- 1. What is the mechanism of Febuxostat? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. openaccesspub.org [openaccesspub.org]

Application Notes and Protocols for Liquid-Liquid Extraction of Febuxostat and Febuxostat-d7

Audience: Researchers, scientists, and drug development professionals.

Introduction: Febuxostat is a non-purine, selective inhibitor of xanthine oxidase used for the management of hyperuricemia in patients with gout. Accurate quantification of Febuxostat in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed liquid-liquid extraction (LLE) protocol for the simultaneous determination of Febuxostat and its deuterated internal standard, Febuxostat-d7, in human plasma, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents

-

Febuxostat and this compound reference standards

-

Human plasma (blank)

-

Methyl tertiary butyl ether (MTBE) or Diethyl ether (HPLC grade)

-

Formic acid (AR grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate (AR grade)

-

Milli-Q water

-

Polypropylene tubes (1.5 mL and 5 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 10 mg of Febuxostat and this compound in 10 mL of acetonitrile, respectively, to obtain stock solutions of 1 mg/mL.

-

Store the stock solutions at 2-8°C.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Febuxostat stock solution with a 50:50 mixture of acetonitrile and water to obtain working standard solutions at desired concentration levels for calibration curve and quality control (QC) samples.

-

-

Internal Standard (IS) Working Solution (1000 ng/mL):

-

Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1000 ng/mL.[1]

-

Sample Preparation: Liquid-Liquid Extraction Protocol

-

Aliquoting:

-

Pipette 100 µL of human plasma sample (calibration standard, QC sample, or unknown sample) into a pre-labeled polypropylene tube.[1]

-

-

Internal Standard Addition:

-

Add 100 µL of the this compound internal standard working solution (1000 ng/mL) to each tube.[1]

-

-

Vortexing:

-

Briefly vortex the mixture.[1]

-

-

Acidification:

-

Add 100 µL of 0.1% formic acid to each tube. This step helps in protein precipitation and improves the extraction efficiency of the acidic analyte.[1]

-

-

Extraction Solvent Addition:

-

Vortexing for Extraction:

-

Vortex the tubes for 10 minutes to ensure thorough mixing and facilitate the transfer of the analyte and internal standard from the aqueous phase to the organic phase.[1]

-

-

Centrifugation:

-

Centrifuge the samples at 4000 rpm for 5 minutes at 20°C to separate the organic and aqueous layers.[1]

-

-

Supernatant Transfer:

-

Carefully transfer the upper organic layer (supernatant) into a clean, labeled polypropylene tube.[1]

-

-

Evaporation:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

-

-

Reconstitution:

-

Reconstitute the dried residue in 500 µL of the mobile phase (e.g., 10 mM Ammonium formate: Acetonitrile, 20:80 v/v).[1]

-

-

Sample Injection:

-

Vortex the reconstituted sample and inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for analysis.

-

Data Presentation

Table 1: Summary of LC-MS/MS Method Parameters for Febuxostat and this compound Analysis

| Parameter | Condition |

| Chromatographic Column | Ascentis Express C18 (50x4.6 mm, 3.5 µm)[1] |

| Mobile Phase | 10 mM Ammonium formate: Acetonitrile (20:80 v/v)[1] |

| Flow Rate | 0.8 mL/min[1] |

| Column Temperature | 40°C[1] |

| Ionization Mode | Electrospray Ionization (ESI) - Positive Mode |

| MRM Transition (Febuxostat) | m/z 317.1 → 261.1[1][2] |

| MRM Transition (this compound) | m/z 324.2 → 262.1[1][2] |

| Run Time | 2.5 minutes[1] |

Table 2: Quantitative Performance Characteristics of the LLE-LC-MS/MS Method

| Parameter | Febuxostat | Reference |

| Linearity Range | 1.00 - 8000.00 ng/mL | [1] |

| Correlation Coefficient (r²) | ≥ 0.9850 | [1] |

| Intra-day Precision (% CV) | 2.64 - 3.88% | [1] |

| Inter-day Precision (% CV) | 2.76 - 8.44% | [1] |

| Intra-day Accuracy | 97.33 - 99.05% | [1] |

| Inter-day Accuracy | 100.30 - 103.19% | [1] |

| Mean Extraction Recovery | > 87% | [3] |

Mandatory Visualization

Caption: Liquid-Liquid Extraction Workflow for Febuxostat.

Signaling Pathway (Not Applicable)

Febuxostat's mechanism of action is the direct inhibition of the enzyme xanthine oxidase, which is involved in purine metabolism. This is a direct enzymatic inhibition and not typically represented as a complex signaling pathway. Therefore, a signaling pathway diagram is not applicable in this context.

References

- 1. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. openaccesspub.org [openaccesspub.org]

Application Note: High-Throughput Bioanalysis of Febuxostat in Human Plasma Using a Simple Protein Precipitation Method Coupled with LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative determination of Febuxostat in human plasma. The method employs a straightforward protein precipitation (PPT) extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), suitable for pharmacokinetic, bioavailability, or bioequivalence studies.

Introduction

Febuxostat is a non-purine, selective inhibitor of xanthine oxidase, an enzyme responsible for the successive oxidation of hypoxanthine and xanthine to uric acid.[1] By inhibiting this enzyme, Febuxostat effectively reduces the production of uric acid and is used for the chronic management of hyperuricemia in patients with gout.[1] Accurate and reliable bioanalytical methods are crucial for evaluating the pharmacokinetic properties of Febuxostat in clinical and preclinical studies.[1]

Protein precipitation is a widely used technique for sample preparation in bioanalysis due to its simplicity, speed, and cost-effectiveness.[2][3] This method efficiently removes the majority of proteins from biological matrices like plasma, which would otherwise interfere with the analysis and damage the analytical column.[2] Acetonitrile is frequently chosen as the precipitating agent as it provides excellent protein removal and good recovery for a wide range of analytes, including Febuxostat.[4][5][6][7] This application note details a validated LC-MS/MS method for Febuxostat quantification in human plasma using a protein precipitation workflow.

Experimental Workflow

The overall experimental process from plasma sample collection to final data analysis is outlined below.

Caption: Experimental workflow for Febuxostat bioanalysis.

Detailed Experimental Protocols

Materials and Reagents

-

Febuxostat reference standard

-

Internal Standard (IS) (e.g., Tolbutamide, Etodolac, Ketoprofen, or a deuterated analog like Febuxostat-d7)[1][4][5][8]

-

Formic Acid, LC-MS grade[1]

-

Milli-Q or HPLC grade water

-

Human plasma (with anticoagulant like K2-EDTA)

Sample Preparation: Protein Precipitation

This protocol is a generalized procedure based on common practices.[4][5][9][10]

-

Label clean microcentrifuge tubes (e.g., 1.5 mL).

-

Pipette 200 µL of the human plasma sample into the corresponding tube. For calibration standards and quality control (QC) samples, use 200 µL of blank plasma spiked with the appropriate concentrations of Febuxostat.

-

Add the internal standard solution (e.g., 50 µL of IS working solution) to each tube.

-

Add 400-750 µL of cold acetonitrile to each tube to precipitate the plasma proteins. A common plasma-to-acetonitrile ratio is 1:2 or 1:3 (v/v).[5][7]

-

Vortex the mixture vigorously for approximately 30-60 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 10,000 - 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[5]

-

Carefully transfer the clear supernatant to a new set of labeled tubes or a 96-well plate.

-

The sample is now ready for injection into the LC-MS/MS system. Depending on the sensitivity of the instrument, the supernatant may be evaporated to dryness and reconstituted in the mobile phase. However, direct injection is often feasible.[5]

Liquid Chromatography Conditions

Chromatographic conditions can be optimized, but a typical setup is as follows:

| Parameter | Typical Conditions |

| Column | C18 reversed-phase column (e.g., Zorbax SB-C18, 150 x 3.0 mm, 3.5 µm; UPLC BEH C18, 50 x 2.1 mm, 1.7 µm)[4] |

| Mobile Phase A | 0.1% Formic Acid in Water[1][11] |

| Mobile Phase B | Acetonitrile (or 0.1% Formic Acid in Acetonitrile)[1][11] |

| Flow Rate | 0.5 - 0.6 mL/min[1] |

| Injection Volume | 5 - 10 µL |

| Column Temp. | 40 °C |

| Elution Mode | Isocratic or Gradient |

| Run Time | 1.5 - 7.5 minutes[5][11] |

Mass Spectrometry Conditions

Detection is typically performed on a triple quadrupole mass spectrometer.

| Parameter | Typical Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Febuxostat: m/z 317.1 → 271.0 (Positive) or m/z 315.1 → 271.0 (Negative)[12] |

| IS (Indomethacin): m/z 356.1 → 312.0 (Negative)[12] | |

| Source Temp. | Instrument dependent (e.g., 500 °C) |

| IonSpray Voltage | Instrument dependent (e.g., -4500 V for negative mode) |

Method Validation Data

The following tables summarize quantitative data from various published methods that utilize protein precipitation for Febuxostat bioanalysis.

Table 1: Linearity and Sensitivity

| LLOQ (ng/mL) | ULOQ (ng/mL) | Correlation Coefficient (r²) | Reference |

| 13.4 | 21440 | >0.99 | [4] |

| 125 | 8000 | 0.9957 | [1] |

| 50 | 6000 | >0.99 | [12] |

| 50 | 5000 | >0.99 | [5][6] |

| 75 | - | - | [11] |

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Table 2: Recovery and Matrix Effect

| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%) | Reference |

| Febuxostat | LQC, MQC, HQC | 97.60 - 99.63 | Not Reported | [1] |

| Febuxostat | LQC, MQC, HQC | 100.9 - 106.5 | Not Reported | [11] |

| Febuxostat | LQC, MQC, HQC | > 87 | Not Reported | [12] |

LQC: Low QC; MQC: Medium QC; HQC: High QC

Table 3: Precision and Accuracy

| QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Reference |

| Various QCs | ≤ 7.1 | ≤ 7.1 | Within ±15% | Within ±15% | [12] |

| Various QCs | 0.29 - 0.41 | 0.63 - 0.76 | Within ±15% | Within ±15% | [13] |

%RSD: Relative Standard Deviation; %RE: Relative Error. Acceptance criteria are typically ≤15% for %RSD and within ±15% for %RE (±20% at the LLOQ) as per FDA guidelines.[5]

Conclusion

The protein precipitation method described offers a simple, rapid, and robust approach for the extraction of Febuxostat from human plasma.[1] When coupled with a sensitive and selective LC-MS/MS system, this high-throughput method demonstrates excellent accuracy, precision, and recovery, meeting the validation criteria required for regulated bioanalysis.[1][5] The procedure is well-suited for routine analysis in clinical settings for pharmacokinetic and bioequivalence studies of Febuxostat.

References

- 1. rjptonline.org [rjptonline.org]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of a simple LC-MS/MS method for the determination of febuxostat in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Determination of febuxostat in human plasma using ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. openaccesspub.org [openaccesspub.org]

- 13. researchgate.net [researchgate.net]

Application of Febuxostat-d7 in pharmacokinetic studies of Febuxostat.

Application Note & Protocol

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the management of hyperuricemia in patients with gout.[1] Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Pharmacokinetic studies of febuxostat often employ bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of the drug in biological matrices like plasma.

To enhance the accuracy and reliability of these measurements, a stable isotope-labeled internal standard (IS) is utilized. Febuxostat-d7, a deuterated analog of febuxostat, is an ideal internal standard for this purpose.[2] Its chemical and physical properties are nearly identical to febuxostat, ensuring similar behavior during sample preparation and analysis, which effectively compensates for variations in extraction efficiency and matrix effects.[3][4] This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic analysis of febuxostat.

Principle of Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to the biological sample containing an unknown amount of febuxostat. The two compounds are co-extracted and analyzed by LC-MS/MS. Since this compound has a higher mass due to the deuterium atoms, it can be distinguished from the unlabeled febuxostat by the mass spectrometer. The ratio of the response of febuxostat to that of this compound is used to calculate the concentration of febuxostat in the original sample. This method provides high precision and accuracy by correcting for potential sample loss during preparation and for variations in instrument response.[5][6]

Experimental Protocols

Bioanalytical Method for Febuxostat Quantification in Human Plasma using LC-MS/MS

This protocol describes a validated LC-MS/MS method for the quantification of febuxostat in human plasma using this compound as the internal standard.[2][7]

a. Materials and Reagents:

-

Febuxostat reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Acetonitrile (HPLC grade)

-

Ammonium formate (analytical grade)

-

Diethyl ether (analytical grade)

-

Water (deionized or HPLC grade)

b. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

c. Chromatographic and Mass Spectrometric Conditions:

| Parameter | Condition |

| HPLC Column | Zorbax C18 or Ascentis Express C18 (e.g., 50x4.6 mm, 3.5 µm)[2][7] |

| Mobile Phase | Acetonitrile and 5-10 mM Ammonium formate (e.g., 60:40 or 80:20 v/v)[2][7] |

| Flow Rate | 0.5 - 0.8 mL/min[2][7] |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 40°C[2] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[2] |

| MRM Transitions | Febuxostat: m/z 317.1 → 261.1[2][7] this compound: m/z 324.2 → 262.1[2][7] |

d. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 100 µL of human plasma into a clean microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution (concentration will depend on the expected range of febuxostat concentrations).

-

Vortex for 30 seconds.

-

Add 1 mL of diethyl ether.

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

e. Calibration Curve and Quality Control Samples:

-